molecular formula C13H19NO2 B12609277 Methyl 4-[(butan-2-yl)(methyl)amino]benzoate CAS No. 651328-35-7

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate

Cat. No.: B12609277
CAS No.: 651328-35-7
M. Wt: 221.29 g/mol
InChI Key: NKDVXWILCGIBMP-UHFFFAOYSA-N
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Description

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 4-aminobenzoate is then subjected to alkylation with butan-2-yl and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .

Biological Activity

Methyl 4-[(butan-2-yl)(methyl)amino]benzoate, also known as a derivative of methyl aminobenzoate, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a benzoate moiety linked to a butan-2-yl and methyl amino group. The synthesis typically involves the alkylation of methyl 4-aminobenzoate with butan-2-amine under suitable conditions, often utilizing solvents such as methanol or ethanol to facilitate the reaction.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterases, which play a crucial role in neurotransmission. Inhibiting these enzymes can enhance acetylcholine levels, potentially aiding in conditions like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory potency of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound showed significant inhibition rates at concentrations around 100 µM, with IC50 values indicating strong potential as a therapeutic agent for enhancing cholinergic function .
  • Antimicrobial Activity : Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater antibacterial activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionSignificant AChE and BuChE inhibition
Antimicrobial ActivityEffective against multiple bacterial strains
CytotoxicityPotential anticancer properties observed in vitro

Properties

CAS No.

651328-35-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-[butan-2-yl(methyl)amino]benzoate

InChI

InChI=1S/C13H19NO2/c1-5-10(2)14(3)12-8-6-11(7-9-12)13(15)16-4/h6-10H,5H2,1-4H3

InChI Key

NKDVXWILCGIBMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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